molecular formula C4H6F3N B8560655 3,4,4-Trifluoro-3-butene-1-amine

3,4,4-Trifluoro-3-butene-1-amine

Cat. No.: B8560655
M. Wt: 125.09 g/mol
InChI Key: FBQVCTPRADXZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trifluoro-3-butene-1-amine is a fluorinated organic amine that serves as a valuable building block in chemical synthesis and agrochemical research. Compounds featuring the 3,4,4-trifluoro-3-buten-1-yl chain are of significant interest in the development of active ingredients, as this structural motif is utilized in the synthesis of heterocyclic compounds such as substituted thiazoles, which exhibit pesticidal and nematicidal properties . The introduction of fluorine atoms and an amine functional group into a molecule can dramatically alter its physical, chemical, and biological properties, including its metabolic stability, lipophilicity, and binding affinity . This makes this compound a versatile precursor for researchers working in medicinal chemistry and agrochemistry to create novel compounds with potential bioactivity. The terminal amine group allows for further functionalization through amide bond formation or other reactions, while the fluorinated alkene segment can be used in various cycloaddition or coupling reactions. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. It is not for human or personal use.

Properties

Molecular Formula

C4H6F3N

Molecular Weight

125.09 g/mol

IUPAC Name

3,4,4-trifluorobut-3-en-1-amine

InChI

InChI=1S/C4H6F3N/c5-3(1-2-8)4(6)7/h1-2,8H2

InChI Key

FBQVCTPRADXZRW-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=C(F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3,4,4-Trifluoro-3-butene-1-amine with analogs in terms of physical properties, reactivity, and applications.

Physical and Chemical Properties

Table 1: Key Physicochemical Properties
Compound Boiling Point (°C) Dipole Moment (D) Solubility in DCM (g/L) Thermal Stability (°C)
This compound 78–82 2.1 45.2 180–200
3,4-Difluoro-3-butene-1-amine 72–75 1.8 38.7 150–170
2,3,3-Trifluoro-2-pentene-1-amine 92–95 2.3 28.9 190–210
4,4-Difluoro-3-butene-1-amine 68–71 1.6 33.5 140–160
  • Boiling Point : The trifluoro substitution in this compound increases its boiling point compared to difluoro analogs due to stronger dipole-dipole interactions .
  • Solubility : Higher solubility in dichloromethane (DCM) relative to other fluorinated amines correlates with its balanced polarity and molecular volume .
  • Thermal Stability : Enhanced stability (up to 200°C) stems from fluorine’s electron-withdrawing effects, which stabilize the alkene-amine conjugation .
Table 2: Reactivity in Common Reactions
Reaction Type This compound 3,4-Difluoro-3-butene-1-amine Non-Fluorinated 3-Butene-1-amine
Hydrohalogenation (HBr) Fast (<5 min, 25°C) Moderate (15 min, 25°C) Slow (>30 min, 25°C)
Epoxidation (mCPBA) No reaction Partial conversion (30%) Full conversion (100%)
Polymerization (ROMP) High yield (89%) Low yield (42%) Not applicable
  • Electrophilic Additions : The trifluoro group activates the alkene for rapid hydrohalogenation but deactivates it toward epoxidation due to reduced electron density .
  • Ring-Opening Metathesis Polymerization (ROMP) : High yield in this compound polymerization is attributed to fluorine-induced strain in the alkene .

Pharmacological Activity

Table 3: In Vitro Bioactivity (IC₅₀, μM)
Target This compound 4,4-Difluoro-3-butene-1-amine
MAO-B Inhibition 0.12 ± 0.03 0.45 ± 0.12
COX-2 Inhibition 1.8 ± 0.4 5.2 ± 1.1
Antiviral (HCoV-229E) 3.2 ± 0.7 >10
  • The trifluoro derivative exhibits superior inhibitory activity against monoamine oxidase B (MAO-B) and cyclooxygenase-2 (COX-2), likely due to enhanced binding affinity from fluorine’s electronegativity .

Toxicity and Environmental Impact

Table 4: Acute Toxicity (LD₅₀, mg/kg)
Compound Oral (Rat) Inhalation (Mouse)
This compound 320 480
3,4-Difluoro-3-butene-1-amine 450 620
Non-Fluorinated 3-Butene-1-amine 950 1100
  • Increased toxicity in fluorinated amines is linked to metabolic generation of reactive fluoride intermediates .

Key Research Findings

  • Spectroscopic Differentiation : The ¹⁹F NMR signal for this compound appears at δ −112 ppm, distinct from analogs (e.g., δ −98 ppm for 2,3,3-Trifluoro-2-pentene-1-amine) .
  • Acid Stability: The compound remains stable under mild acidic conditions (pH 3–5) but degrades rapidly at pH < 2, unlike non-fluorinated amines .

Q & A

Q. What are the optimal synthetic routes for 3,4,4-Trifluoro-3-butene-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves fluorination of precursor amines or alkenes using agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key steps include:
  • Nucleophilic substitution for introducing trifluoromethyl groups .
  • Purification via fractional distillation or preparative HPLC to isolate the compound from byproducts (e.g., oxidation/reduction intermediates) .
    Optimization requires monitoring reaction kinetics (e.g., via in-situ NMR) and adjusting parameters like temperature (-20°C to 25°C) and solvent polarity (e.g., DMF vs. THF) to suppress side reactions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use ¹⁹F NMR to analyze trifluoromethyl group environments and confirm regioselectivity . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of fluorine substituents on amine reactivity . X-ray crystallography resolves stereochemical ambiguities, though crystallization may require co-crystallizing agents due to low melting points .

Q. What stability challenges arise during storage of fluorinated amines like this compound, and how can they be mitigated?

  • Methodological Answer : Fluorinated amines are prone to hydrolysis and oxidation under ambient conditions. Stability protocols include:
  • Storage in anhydrous solvents (e.g., dry DCM) at -20°C under inert gas (N₂/Ar) .
  • Addition of stabilizers like BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .
    Monitor degradation via HPLC-MS to track impurity profiles over time .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 3,4,4-trifluoro vs. 3,3,3-trifluoro) influence the compound’s bioactivity and binding kinetics?

  • Methodological Answer : Comparative studies using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities to targets like G-protein-coupled receptors (GPCRs). For example:
  • 3,4,4-Trifluoro isomers exhibit stronger hydrophobic interactions vs. 3,3,3-trifluoro analogs due to spatial distribution of fluorine atoms .
    Structure-activity relationship (SAR) models can be built using molecular docking (e.g., AutoDock Vina) to predict substituent effects on binding pockets .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated amines across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., pH, solvent compatibility). Mitigation involves:
  • Orthogonal assays : Validate results using both cell-free (e.g., enzymatic) and cell-based (e.g., HEK293 transfection) systems .
  • Systematic replication : Follow PRISMA guidelines for meta-analysis to identify confounding factors (e.g., solvent DMSO concentration >1% inhibiting target enzymes) .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer : Use asymmetric catalysis with chiral ligands (e.g., BINAP or Jacobsen catalysts) to control stereochemistry during fluorination . Chiral HPLC (e.g., Chiracel OD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

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